molecular formula C10H13BrO2 B1448450 3-(4-Bromo-2-methoxyphenyl)propan-1-ol CAS No. 1461715-36-5

3-(4-Bromo-2-methoxyphenyl)propan-1-ol

Cat. No.: B1448450
CAS No.: 1461715-36-5
M. Wt: 245.11 g/mol
InChI Key: LUCNACDGUKTNLV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is a brominated aromatic alcohol with a methoxy substituent at the 2-position of the phenyl ring. Its structure combines a propanol chain with a substituted bromophenyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-13-10-7-9(11)5-4-8(10)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCNACDGUKTNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292733
Record name Benzenepropanol, 4-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461715-36-5
Record name Benzenepropanol, 4-bromo-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461715-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanol, 4-bromo-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol typically involves the bromination of 2-methoxyphenylpropan-1-ol. One common method includes the reaction of 2-methoxyphenylpropan-1-ol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled bromination of 2-methoxyphenylpropan-1-ol, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The propanol side chain may also contribute to the compound’s solubility and overall pharmacokinetic properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features/Applications Reference
3-(4-Bromo-2-methoxyphenyl)propan-1-ol C₁₀H₁₃BrO₂ ~253.12 (calculated) 4-Bromo, 2-methoxy, propanol Potential intermediate in drug synthesis -
3-(4-Bromophenyl)propan-1-ol C₉H₁₁BrO 215.09 4-Bromo, no methoxy Simpler analog; used in polymer chemistry
3-(4-Bromo-2-chlorophenyl)propanoic acid C₁₁H₈ClBrO₂ 254.65 4-Bromo, 2-chloro, carboxylic acid Higher acidity; metal coordination studies
3-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol C₁₀H₁₁BrO₃ ~283.10 (calculated) Benzo-dioxole ring, 6-bromo Enhanced π-stacking; CNS drug candidates
3-(2-Bromo-6-fluorophenyl)propan-1-ol C₉H₁₀BrFO 245.08 2-Bromo, 6-fluoro Electrophilic reactivity; agrochemical uses

Key Comparisons:

Substituent Effects on Reactivity and Properties
  • Methoxy vs. Methoxy groups act as hydrogen bond acceptors, influencing crystal packing (as per Etter’s hydrogen-bonding theory ) and solubility. In contrast, chloro/fluoro substituents increase lipophilicity and electrophilic reactivity .
  • Bromine Position : The 4-bromo substitution in the target compound versus 2-bromo in analogs (e.g., 3-(2-bromo-6-fluorophenyl)propan-1-ol) alters steric and electronic effects. Para-bromo groups reduce steric hindrance compared to ortho-substituted analogs, favoring nucleophilic substitution reactions .
Hydrogen Bonding and Crystallography
  • The hydroxyl and methoxy groups in this compound likely form intermolecular hydrogen bonds, as observed in related alcohols (e.g., 3-(4-Bromophenyl)propan-1-ol ). Such interactions are critical in crystal structure determination, often analyzed using SHELX software .
  • In contrast, benzo-dioxolyl analogs (e.g., 3-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-1-ol) exhibit additional π-π stacking due to the fused aromatic ring, which may stabilize crystal lattices .

Biological Activity

3-(4-Bromo-2-methoxyphenyl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a brominated aromatic ring and an alcohol functional group, which contribute to its reactivity and biological activity. The presence of the bromine atom at the para position and the methoxy group at the ortho position on the benzene ring enhances its interaction with biological targets, potentially affecting various pathways involved in cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic and Nucleophilic Interactions : The bromine atom can participate in electrophilic interactions, while the methoxy group may engage in nucleophilic substitutions, modulating enzyme or receptor activities.
  • Receptor Modulation : Molecular docking studies indicate that this compound can effectively bind to specific receptors, suggesting its role in modulating cellular signaling pathways.

Anticancer Properties

Preliminary studies suggest that this compound exhibits notable anticancer properties. Its structural similarity to known pharmacophores indicates potential effects on cancer cell growth and survival. For instance:

  • In Vitro Studies : Significant antiproliferative effects have been observed against breast cancer cell lines such as MCF-7, with IC50 values comparable to established chemotherapeutics like combretastatin A-4 (CA-4) (IC50 = 3.9 nM).
Compound Cell Line IC50 (nM)
This compoundMCF-710–33
CA-4MCF-73.9

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways through interactions with specific enzymes, providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

  • Antiproliferative Activity : In vitro studies demonstrated significant antiproliferative effects against MCF-7 cells.
  • Mechanistic Insights : Molecular docking studies have indicated effective binding to various biological receptors.
  • Stability Studies : Assessments under various conditions (acidic, alkaline, oxidative) showed that the compound retains its structure, indicating potential for further development in drug formulation.

Comparative Analysis with Similar Compounds

The unique arrangement of functional groups in this compound imparts distinct chemical reactivity compared to its analogs. For example:

Compound Structural Features Biological Activity
This compoundBromine at para position, methoxy at ortho positionNotable anticancer and anti-inflammatory properties
3-(5-Chloro-2-methoxyphenyl)propan-1-olChlorine at meta positionVarying biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromo-2-methoxyphenyl)propan-1-ol
Reactant of Route 2
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3-(4-Bromo-2-methoxyphenyl)propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.